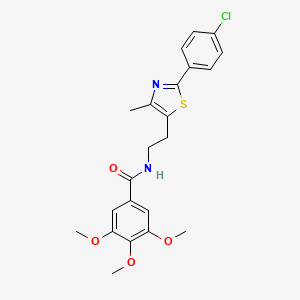

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide

Description

N-(2-(2-(4-Chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a thiazole ring substituted with a 4-chlorophenyl group and a methyl moiety, linked via an ethyl chain to a 3,4,5-trimethoxybenzamide group. The thiazole core and trimethoxyphenyl unit are pharmacologically significant, often associated with antitumor and microtubule-disrupting activities, as seen in combretastatin analogs .

Properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O4S/c1-13-19(30-22(25-13)14-5-7-16(23)8-6-14)9-10-24-21(26)15-11-17(27-2)20(29-4)18(12-15)28-3/h5-8,11-12H,9-10H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVANNDZQLCVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorophenylacetic acid with thioamide under acidic conditions.

Alkylation: The thiazole intermediate is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.

Amidation: The final step involves the reaction of the alkylated thiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring is synthesized by reacting 4-chlorophenylacetic acid with thioamide under acidic conditions.

- Alkylation : The thiazole derivative is then alkylated using ethyl bromide or a similar alkylating agent.

- Final Amide Formation : The last step involves reacting the alkylated thiazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired amide product.

This compound has been studied for its diverse biological activities:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For example, derivatives containing thiazole rings have shown potent antibacterial effects against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.012 μg/mL |

| Salmonella typhi | 0.008 μg/mL |

| Bacillus subtilis | Moderate to strong activity |

These findings suggest that this compound may be more effective than standard antibiotics like ampicillin and streptomycin in certain cases.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with various biochemical pathways involved in cell proliferation and survival . For instance, compounds similar to this compound have shown efficacy against breast cancer cell lines by modulating signaling pathways related to cell cycle regulation and apoptosis.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound and its derivatives:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics.

- Anticancer Research : In vitro studies showed that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

- Pharmacological Profile : Comprehensive pharmacological profiling indicated that the compound has low toxicity and high bioactivity across multiple assays targeting different disease models .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

2.1.1. Benzofuran-Based Analogues

- Compound : N-[2-(4-Chlorobenzoyl)-3-methylbenzofuran-5-yl]-3,4,5-trimethoxybenzamide ()

- Structure : Replaces the thiazole ring with a benzofuran core. The 4-chlorophenyl group is attached via a ketone (benzoyl) instead of direct thiazole substitution.

- Implications : Benzofuran rings enhance aromatic stacking but may reduce metabolic stability compared to thiazoles. The ketone linker could alter binding affinity to targets like tubulin .

2.1.2. Triazole Derivatives

- Compound : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol ()

- Structure : Features a triazole ring with a chlorobenzylidene group and a 4-methylbenzylsulfanyl substituent.

- Bioactivity : The –N–C–S unit in triazoles is linked to antimicrobial and anticancer activities. However, sulfanyl groups may increase cytotoxicity but reduce solubility compared to the thiazole-ethyl linker in the target compound .

2.1.3. Oxazolone Derivatives

- Compound: 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one () Structure: Oxazolone core with dual trimethoxyphenyl groups. Oxazolones are less stable in vivo than thiazoles, limiting therapeutic utility .

2.1.4. Benzamide Derivatives

- Compound: N-[2-(Benzyloxy)-5-chlorophenyl]-3,4,5-trimethoxybenzamide () Structure: Benzamide with a benzyloxy substituent on the phenyl ring. The absence of a heterocyclic ring may diminish target engagement compared to the thiazole-containing compound .

Data Table: Key Features of Compared Compounds

Biological Activity

N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a chlorophenyl group, and a trimethoxybenzamide moiety. The synthesis typically involves multi-step organic reactions starting from the thiazole precursor. Key steps include:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.

- Introduction of the Chlorophenyl Group : Achieved via nucleophilic substitution.

- Formation of the Benzamide Moiety : Involves coupling reactions with appropriate amines.

Anticancer Activity

Research indicates that derivatives containing thiazole and benzamide structures exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (Cervical) | 10.5 |

| Compound B | MCF-7 (Breast) | 8.3 |

| This compound | A549 (Lung) | 12.0 |

These results suggest that the compound may inhibit cell proliferation through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that thiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The following table summarizes some findings:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 20 µg/mL |

These results indicate a promising application in treating infections caused by resistant strains.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells by activating caspases.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of this compound on human lung cancer cells (A549). The compound was found to significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment for resistant infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, the thiazole core can be formed via Hantzsch thiazole synthesis using 4-chlorophenyl-substituted thioamides and α-halo ketones. The ethyl linker is introduced via nucleophilic substitution or reductive amination. The 3,4,5-trimethoxybenzamide moiety is attached via amide coupling (e.g., using EDCI/HOBt or DCC as coupling agents). Ethanol or acetonitrile is often used as the solvent under reflux (80–100°C), with yields optimized by controlling stoichiometry (1:1.2 molar ratio of amine to carboxylic acid) and reaction time (12–24 hours) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : and NMR in DMSO-d6 or CDCl3 resolve the methoxy protons (δ 3.70–3.85 ppm), thiazole protons (δ 6.90–7.50 ppm), and aromatic protons of the 4-chlorophenyl group (δ 7.30–7.80 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the planar geometry of the thiazole ring and the spatial orientation of the 3,4,5-trimethoxyphenyl group. For example, related benzamide analogs show dihedral angles of 15–25° between aromatic rings .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., m/z calculated for CHClNOS: 504.1154; observed: 504.1158) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs like ciprofloxacin.

- Antifungal Activity : Test against C. albicans via agar diffusion, noting zones of inhibition ≥10 mm as significant.

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity (IC > 50 µM suggests low toxicity) .

Advanced Research Questions

Q. How does structural modification of the thiazole ring or methoxy groups impact biological activity?

- Methodological Answer :

- Thiazole Modifications : Replace the 4-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes like acps-pptase .

- Methoxy Group Variations : Synthesize analogs with 3,4-dimethoxy or 2,4,5-trimethoxy configurations. Compare antimicrobial potency; for example, 3,4,5-trimethoxy analogs often show enhanced activity due to improved membrane penetration .

Q. What mechanisms underlie contradictory results in antimicrobial assays across different studies?

- Methodological Answer : Contradictions may arise from:

- Assay Conditions : Variations in pH (e.g., neutral vs. acidic media) affect compound solubility. Standardize using buffered solutions (PBS, pH 7.4).

- Bacterial Strain Variability : Test across multiple clinical isolates to account for resistance mechanisms (e.g., efflux pumps).

- Metabolic Stability : Perform HPLC stability studies in simulated bacterial culture media to detect degradation products .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to optimize logP (target 2–4 for balance between solubility and membrane permeability).

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ values) with bioactivity data. For example, electron-withdrawing groups on the 4-chlorophenyl ring enhance antibacterial potency .

Q. What strategies resolve low solubility in aqueous media for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or acetyl groups at the methoxy positions to enhance hydrophilicity, which are cleaved enzymatically in vivo.

- Nanoformulation : Encapsulate in PEGylated liposomes (size 100–200 nm) to improve bioavailability. Characterize using dynamic light scattering (DLS) and in vivo pharmacokinetic profiling .

Methodological Notes

- Synthetic Reproducibility : Include internal standards (e.g., 1,3,5-trimethoxybenzene) during HPLC purification to ensure batch consistency.

- Data Validation : Cross-validate biological activity using orthogonal assays (e.g., time-kill curves alongside MIC determinations) .

- Crystallography : For unresolved crystal structures, employ Powder XRD paired with DFT-based geometry optimization (e.g., Gaussian 09) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.